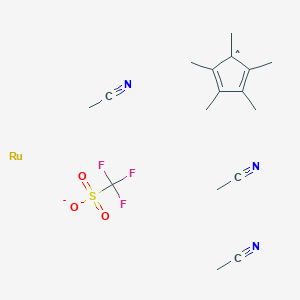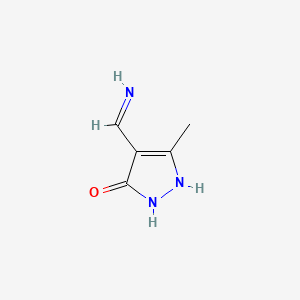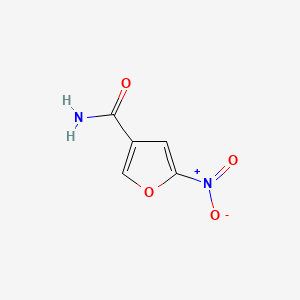
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a chiral, stereorigid metallocene catalyst. It is widely used in the field of polymer chemistry, particularly in the polymerization of olefins such as ethylene, propylene, and styrene . This compound is known for its high activity and selectivity, making it a valuable catalyst in industrial applications.
Mécanisme D'action
Target of Action
The primary target of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the polymerization of olefins such as ethylene, propylene, and styrene . It acts as a Ziegler-Natta catalyst , a type of catalyst used in the polymerization of alkenes .
Mode of Action
This compound is a chiral, stereorigid metallocene catalyst . It works in conjunction with a co-catalyst, methylaluminoxane (MAO) . The catalyst complex formed by these two components exhibits extremely high activity for the polymerization of olefins .
Biochemical Pathways
The compound plays a crucial role in the polymerization of olefins . This process involves the formation of long-chain polymers through the reaction of olefin monomers. The catalyst complex formed by this compound and MAO facilitates this process, leading to the production of high-performance polymers .
Pharmacokinetics
It’s important to note that the compound ismoisture sensitive , which can impact its stability and effectiveness in reactions.
Result of Action
The result of the action of this compound is the production of high-performance polymers . These polymers are produced through the polymerization of olefins, a process that the compound catalyzes with high efficiency .
Action Environment
The action of this compound is influenced by environmental factors. It is sensitive to moisture , so it should be stored in a cool, dry place away from water . The compound’s stability and efficacy can be compromised if it is exposed to moisture .
Analyse Biochimique
Biochemical Properties
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is widely used in the preparation of metal-based catalysts and organic synthesis reactions . It serves as a precursor for ethylene polymerization catalysts, catalyzes the polymerization and copolymerization of styrene, and prepares high-performance polymers . It can also serve as a precursor for synthesizing active organometallic compounds and asymmetric catalysts .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a catalyst. It can facilitate the polymerization of olefins such as ethylene, propylene, and styrene .
Temporal Effects in Laboratory Settings
This compound is known for its high thermal stability , suggesting that it may retain its activity over extended periods under laboratory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride can be synthesized through the reaction of dimethylsilylbis(1-indenyl) with zirconium tetrachloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride undergoes various types of reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-molecular-weight polymers.
Substitution: The compound can undergo substitution reactions with other ligands, leading to the formation of new zirconium complexes.
Common Reagents and Conditions
Methylaluminoxane (MAO): This co-catalyst is commonly used in conjunction with this compound to enhance its catalytic activity.
Solvents: Toluene, dichloromethane, and other non-polar solvents are typically used in these reactions.
Major Products
The major products formed from these reactions include high-performance polymers such as polyethylene and polypropylene, which have numerous industrial applications .
Applications De Recherche Scientifique
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is unique in its high activity and selectivity as a metallocene catalyst. Similar compounds include:
Dimethylsilylbis(hexamethylindenyl)zirconium dichloride: This compound has similar catalytic properties but differs in its ligand structure.
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: Another metallocene catalyst with different ligand structures and catalytic properties.
These compounds share similar applications in polymerization reactions but differ in their specific catalytic activities and selectivities.
Propriétés
Numéro CAS |
121009-93-6 |
|---|---|
Formule moléculaire |
C20H18Cl2SiZr |
Poids moléculaire |
448.573 |
Nom IUPAC |
dichlorozirconium;di(inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
UWDIAYXWSZBXJP-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)



![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)





